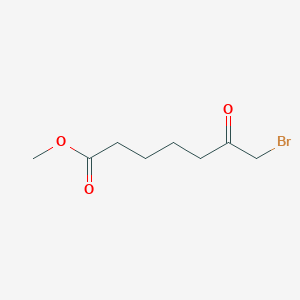

Methyl 7-bromo-6-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-12-8(11)5-3-2-4-7(10)6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCQRXUXYRUGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255576 | |

| Record name | Heptanoic acid, 7-bromo-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273939-90-5 | |

| Record name | Heptanoic acid, 7-bromo-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273939-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 7-bromo-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 7-bromo-6-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 7 Bromo 6 Oxoheptanoate and Its Analogs

Directed Synthetic Approaches for Methyl 7-bromo-6-oxoheptanoate

Direct synthetic strategies aim to introduce the key functional groups—the methyl ester and the α-bromoketone—onto a heptanoate (B1214049) backbone in a controlled manner.

Exploration of Regioselective Bromination Protocols on Heptanoate Precursors

The direct bromination of a precursor like methyl 7-oxoheptanoate is a primary route to obtaining this compound. The key challenge in this approach is achieving regioselectivity, ensuring that bromination occurs specifically at the α-position to the ketone (C6) rather than other positions on the carbon chain.

The synthesis of α-haloketones is a well-established transformation in organic chemistry. wikipedia.org Typically, the reaction of a ketone with an electrophilic halogen source, such as bromine (Br₂), under acidic or basic conditions facilitates the formation of the corresponding α-haloketone. wikipedia.orgnih.gov For unsymmetrical ketones, direct bromination can lead to a mixture of regioisomers. nih.gov However, in the case of methyl 7-oxoheptanoate, the carbon adjacent to the carbonyl (C6) is the most activated site for enolization and subsequent electrophilic attack by bromine.

Various brominating agents and conditions can be employed to optimize this transformation. organic-chemistry.orggoogle.com For instance, the use of N-bromosuccinimide (NBS) is a common alternative to elemental bromine, often offering milder reaction conditions. organic-chemistry.org Other methods include the use of reagents like bromodimethylsulfonium bromide, which has been shown to be effective for the α-monobromination of 1,3-keto esters and 1,3-diketones. organic-chemistry.org

Table 1: Comparison of Bromination Methods for Ketones

| Brominating Agent | Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acidic or basic | Readily available, cost-effective | Can be hazardous, may lead to side reactions |

| N-Bromosuccinimide (NBS) | Radical initiator or light | Milder conditions, higher selectivity | More expensive than Br₂ |

| Bromodimethylsulfonium bromide | - | Effective for specific substrates | May not be universally applicable |

| KBr/H₂O₂/HCl | Room temperature | Chemoselective for active methylene (B1212753) compounds | May require specific reaction tuning |

Concomitant Introduction of Ester and α-Bromoketone Functionalities

A more convergent approach involves the simultaneous or sequential one-pot formation of both the ester and the α-bromoketone functionalities. While less common for this specific molecule, such strategies can significantly improve synthetic efficiency. One conceptual approach could involve the reaction of a precursor containing a terminal alkyne and a carboxylic acid. The alkyne could be converted to the α-bromoketone via oxidative bromination, while the carboxylic acid is esterified.

A recent development in the synthesis of α-bromoketones involves a one-pot protocol from secondary alcohols using ammonium (B1175870) bromide and oxone, which proceeds through oxidation of the alcohol to a ketone followed by oxidative bromination. rsc.org Adapting such a method to a precursor like 7-hydroxyheptanoic acid could potentially allow for esterification followed by a one-pot oxidation and bromination to yield the target molecule.

Convergent Precursor-Based Synthetic Routes to α-Bromo-β-Keto Esters

Functionalization of ω-Halo Esters to Access α-Bromoketone Moieties

This strategy begins with a pre-existing ester, such as methyl 7-bromoheptanoate or a similar ω-halo ester. nih.gov The challenge then becomes the introduction of the ketone at the 6-position and subsequent bromination at the α-position.

One potential pathway involves the conversion of the terminal halide to a suitable functional group that can be transformed into a ketone. For example, the terminal bromide could be displaced by a cyanide ion to form a nitrile. The nitrile can then be reacted with a Grignard reagent to form a ketone after hydrolysis. leah4sci.com Subsequent α-bromination would then yield the desired product.

Another approach involves the direct conversion of olefins to α-bromo ketones. researchgate.net A precursor like methyl hept-6-enoate could potentially be converted to this compound through an oxidative bromination reaction.

Utilizing Diazomethane (B1218177) and Hydrohalic Acids in Ketone Synthesis (e.g., insights from methyl 7-chloro-6-oxoheptanoate synthesis)

The Arndt-Eistert reaction, which utilizes diazomethane to homologate a carboxylic acid, provides a classic method for forming α-haloketones. In this sequence, a carboxylic acid is first converted to an acyl chloride, which then reacts with diazomethane to form a diazoketone. Treatment of the diazoketone with a hydrohalic acid, such as hydrobromic acid (HBr), yields the α-bromoketone.

Applying this to a precursor like adipic acid monomethyl ester would involve:

Conversion of the free carboxylic acid to an acyl chloride.

Reaction with diazomethane to form the diazoketone.

Treatment with HBr to yield this compound.

Insights from the synthesis of the analogous methyl 7-chloro-6-oxoheptanoate can be informative. While not directly using diazomethane, related syntheses often involve the construction of the carbon skeleton followed by functional group manipulations to introduce the ketone and halide.

Integration of Organometallic Reagents (e.g., Grignard reactions) for Carbon Chain Elongation and Subsequent Oxidation

Organometallic reagents, particularly Grignard reagents, are powerful tools for carbon-carbon bond formation and can be effectively used in the synthesis of ketones. leah4sci.comchemistrysteps.com A retrosynthetic analysis of this compound suggests a disconnection that could involve a Grignard reagent.

For instance, a Grignard reagent prepared from a protected bromoalcohol could be reacted with a suitable electrophile to construct the carbon backbone. A relevant example is the synthesis of ethyl 7-chloro-2-oxoheptanoate, which starts with the Grignard reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate. google.com A similar strategy could be envisioned for the bromo-analog, where 1,5-dibromopentane (B145557) is converted to its Grignard reagent and reacted with diethyl oxalate. The resulting α-keto ester would then require selective hydrolysis and re-esterification with methanol.

Alternatively, a Grignard reagent can react with an ester to form a tertiary alcohol, which can then be oxidized to a ketone. masterorganicchemistry.com However, controlling the reaction to yield a ketone directly from an ester and a Grignard reagent can be challenging, often leading to the formation of a tertiary alcohol as the major product. masterorganicchemistry.com More controlled methods, such as the use of Weinreb amides, can be employed to synthesize ketones from carboxylic acid derivatives using organometallic reagents. youtube.com

Table 2: Key Precursors and Reagents in the Synthesis of this compound

| Precursor/Reagent | Role in Synthesis |

| Methyl 7-oxoheptanoate | Substrate for direct α-bromination |

| 7-Hydroxyheptanoic acid | Potential precursor for one-pot oxidation, bromination, and esterification |

| Methyl 7-bromoheptanoate | ω-halo ester for functionalization to an α-bromoketone |

| Adipic acid monomethyl ester | Precursor for Arndt-Eistert homologation |

| 1,5-Dibromopentane | Starting material for Grignard reagent formation |

| Diethyl oxalate | Electrophile for reaction with Grignard reagent to form an α-keto ester |

| Diazomethane | Reagent for Arndt-Eistert homologation |

Nucleophilic Acylation Strategies from Halo-Esters

Nucleophilic acyl substitution provides a direct route to β-keto esters. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of an enolate or an equivalent nucleophile with an acylating agent. In the context of synthesizing analogs like methyl 7-oxoheptanoate, halo-esters such as methyl 6-bromohexanoate (B1238239) serve as key starting materials. tandfonline.comtandfonline.comnbinno.com

One common approach involves the conversion of the halo-ester into an organometallic reagent, which then reacts with an acylating agent. For instance, the Grignard reagent derived from methyl 6-bromohexanoate could theoretically be acylated. However, the presence of the ester functionality within the same molecule can lead to self-condensation or other side reactions.

A more successful strategy is the cross-condensation of two different ester molecules. For example, the synthesis of β-keto esters can be achieved by reacting heteroaryl esters with ethyl acetate (B1210297) using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This method has been shown to increase the yield of the desired cross-condensed product while minimizing self-condensation. nih.gov

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The subsequent departure of a leaving group reforms the carbonyl double bond, yielding the substituted product. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives in these reactions is influenced by the nature of the leaving group. libretexts.org

While direct acylation of a halo-ester enolate is a plausible route, controlling the regioselectivity and preventing side reactions remains a significant challenge. The synthesis of the related compound, methyl 7-oxoheptanoate, has been achieved from methyl 6-bromohexanoic acid, highlighting the utility of halo-esters in preparing such scaffolds. tandfonline.comtandfonline.com

| Starting Material | Reagents | Product | Yield | Reference |

| Heteroaryl esters, Ethyl acetate | LiHMDS | β-keto esters | High | nih.gov |

| 6-bromohexanoic acid | Not specified | Methyl 7-oxoheptanoate | Not specified | tandfonline.comtandfonline.com |

Exploration of Photoredox-Catalyzed Pathways to α-Keto Esters

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for the construction of complex molecules under mild conditions. rsc.orgsemanticscholar.orgnih.gov This methodology has been successfully applied to the synthesis of α-keto esters from various precursors.

One notable example is the copper-catalyzed photoredox synthesis of α-keto esters from terminal alkynes and alcohols using molecular oxygen as the oxidant. rsc.orgnih.gov This method is highly versatile, tolerating a wide range of functional groups on both the alkyne and the alcohol, and generally provides good to excellent yields. rsc.orgnih.gov The reaction proceeds through the formation of a phenylglyoxal (B86788) intermediate. semanticscholar.org

Another photoredox approach involves the generation of acyl radicals from α-keto acids, which can then participate in various coupling reactions to form ketones. acs.org While not directly producing α-keto esters, this demonstrates the potential of photoredox catalysis to generate key reactive intermediates for keto-ester synthesis.

Furthermore, photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters has been used to construct polyfunctionalized cyclopentanones. nih.gov This highlights the ability of photoredox methods to facilitate complex intramolecular transformations, which could be adapted for the synthesis of cyclic or functionalized α-keto esters. The development of these pathways offers a milder and often more efficient alternative to traditional oxidative methods.

| Starting Materials | Catalyst System | Product | Key Features | References |

| Terminal alkynes, Alcohols | Copper catalyst, Visible light, O₂ | α-Keto esters | Broad substrate scope, high yields. | rsc.orgnih.gov |

| α-Keto acids | 2-chloro-thioxanthen-9-one, Visible light | Ketones | Atom-economical, eco-friendly. | acs.org |

| Alkene-substituted β-ketoesters | 4CzTPN, 2,4,6-triisopropyl-thiophenol, Blue light | Polyfunctionalized cyclopentanones | Regio- and stereoselective cyclization. | nih.gov |

Chemoenzymatic and Biocatalytic Approaches to α-Bromo-β-Keto Esters

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity and environmentally benign reaction conditions. nih.gov For the synthesis of α-bromo-β-keto esters, enzymes can offer unparalleled control over stereochemistry.

Ketoreductases (KREDs) are a class of enzymes that can stereoselectively reduce ketone functionalities. alaska.edu In the context of α-fluoro-β-keto esters, KREDs have been used for dynamic reductive kinetic resolution to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu This approach could be extended to the corresponding α-bromo-β-keto esters to access specific stereoisomers of the corresponding bromo-hydroxy esters, which are valuable chiral building blocks.

Directed evolution has been employed to engineer enzymes for novel reactivity. acs.org For instance, a class I aldolase (B8822740) was evolved into a "radical alkylase" capable of enantioselective α-alkylation of aldehydes. acs.org This synergy between photoredox catalysis and biocatalysis opens up possibilities for the enzyme-controlled radical bromination of β-keto esters.

The synthesis of optically active halogen-containing molecules is of great interest due to their potential pharmaceutical applications. acs.org Chemoenzymatic strategies, by combining the best of chemical and biological catalysis, provide a powerful platform for accessing these complex molecules with high precision. nih.gov

| Enzymatic Approach | Substrate Type | Product Type | Key Advantage | References |

| Ketoreductase (KRED) | Racemic α-fluoro-β-keto esters | Enantio- and diastereomerically pure α-fluoro-β-hydroxy esters | High stereoselectivity | alaska.edu |

| Directed Evolution of Aldolase | Aldehydes, Radical precursors | α-Chiral aldehydes | Enzyme-controlled radical C-C bond formation | acs.org |

Reactivity and Advanced Transformations of Methyl 7 Bromo 6 Oxoheptanoate

α-Bromoketone Reactivity Profiles

The α-bromoketone functionality is the more reactive site of the molecule, susceptible to a variety of transformations.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom attached to the bromine is highly electrophilic and readily undergoes nucleophilic substitution reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | α-Amino ketone |

| Thiol | Sodium thiomethoxide | α-Thio ketone |

| Azide | Sodium azide | α-Azido ketone |

| Hydroxide (B78521) | Sodium hydroxide | α-Hydroxy ketone |

| Carboxylate | Sodium acetate (B1210297) | α-Acyloxy ketone |

These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if the α-carbon is chiral. The choice of solvent and reaction conditions is crucial to avoid competing elimination reactions.

Carbon-Carbon Bond Formation via Reformatsky-Type Reactions

While classical Reformatsky reactions involve α-haloesters and zinc to form a zinc enolate, a similar principle can be applied to α-bromoketones like methyl 7-bromo-6-oxoheptanoate. In the presence of a reducing metal such as zinc or indium, the α-bromoketone can generate a transient organometallic intermediate. This intermediate can then react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds. masterorganicchemistry.com For instance, reaction with an aldehyde would yield a β-hydroxy ketone.

A related transformation involves the use of α-bromo-α'-sulfinyl ketones, though specific examples with this compound are not extensively documented. The general principle involves the generation of a nucleophilic carbon species at the bromine-bearing carbon for subsequent bond formation.

Enolate Chemistry: Alkylation, Acylation, and Condensation Reactions at the α'-Position to the Ketone

The presence of protons on the carbon atom adjacent to the carbonyl group (the α'-position) allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. libretexts.orgyoutube.com This reaction introduces an alkyl group at the α'-position. To achieve selective alkylation at the α'-position without interference from the α-bromo position, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used at low temperatures. youtube.com The choice of the alkylating agent is generally restricted to primary or methyl halides to avoid competing elimination reactions. youtube.comyoutube.com

| Base | Alkylating Agent | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide | Methyl 7-bromo-5-methyl-6-oxoheptanoate |

| Sodium hydride | Benzyl bromide | Methyl 7-bromo-5-benzyl-6-oxoheptanoate |

Acylation: Similarly, the enolate can be acylated using an acyl halide or anhydride (B1165640) to introduce an acyl group at the α'-position, leading to the formation of a 1,3-dicarbonyl compound.

Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. Reaction with an aldehyde or ketone would result in the formation of a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone.

Reductive Transformations of the Ketone and α-Bromoketone System

The carbonyl group of the ketone and the carbon-bromine bond can both be reduced under various conditions.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation leaves the ester and the bromine atom intact.

Reductive Debromination: The bromine atom can be removed through reductive dehalogenation. This can be achieved using various reagents, such as zinc dust in acetic acid or catalytic hydrogenation.

Simultaneous Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will likely reduce both the ketone and the ester group, leading to a diol. The bromine would also be reductively cleaved in this process.

Ester Group Reactivity and Functional Group Interconversions

The methyl ester group of this compound is less reactive than the α-bromoketone but can still undergo important transformations.

Transesterification and Saponification Studies

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the compound with an excess of another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 7-bromo-6-oxoheptanoate.

Selective Reduction of the Ester to Alcohol or Aldehyde

The selective reduction of the ester functionality in the presence of a ketone in a molecule like this compound presents a significant challenge. Generally, ketones are more reactive towards nucleophilic reducing agents than esters. chemistrysteps.com Therefore, achieving the selective reduction of the ester requires carefully chosen reagents and reaction conditions.

Common reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and would typically reduce both the ketone and the ester to the corresponding alcohols. chemistrysteps.comwikipedia.org Sodium borohydride (NaBH₄) is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes in the presence of esters. chemistrysteps.comwikipedia.org However, to selectively reduce the ester, more specialized reagents or strategies are necessary.

One approach involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a powerful reducing agent that can reduce esters to either aldehydes or alcohols depending on the stoichiometry and reaction temperature. By using one equivalent of DIBAL-H at a low temperature (e.g., -78 °C), it is often possible to stop the reduction at the aldehyde stage. Using an excess of DIBAL-H and/or higher temperatures would lead to the formation of the primary alcohol.

Another strategy employs the use of protecting groups. The more reactive ketone can be selectively protected, for example, as a ketal. With the ketone group masked, the ester can then be reduced using a strong reducing agent like LiAlH₄. Subsequent deprotection of the ketal would then yield the desired hydroxy-ketone.

Recent advancements in catalysis have also provided methods for the chemoselective reduction of carbonyl compounds. For instance, certain catalytic systems with ammonia borane (B79455) in water have shown high selectivity for the reduction of ketones to alcohols, leaving ester groups intact. rsc.orgrsc.orgresearchgate.net While this method achieves the opposite of the desired transformation, it highlights the potential of catalyst design in controlling selectivity. To achieve the selective reduction of the ester in this compound, a catalyst system that preferentially activates the ester over the ketone would be required.

| Reagent | Outcome of Reaction with Ketoester | Selectivity |

| Sodium Borohydride (NaBH₄) | Reduction of ketone to secondary alcohol | High for ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both ketone and ester to alcohols | Low |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduction of ester to aldehyde (controlled) or alcohol | Dependent on stoichiometry and temperature |

| Ammonia Borane (in water) | Selective reduction of ketone to alcohol | High for ketone rsc.orgrsc.orgresearchgate.net |

Intramolecular Cyclization Reactions Involving the Heptanoate (B1214049) Chain

The linear structure of this compound, with reactive functionalities at both ends, makes it an ideal precursor for intramolecular cyclization reactions to form various cyclic structures.

Enolate-Mediated Ring Closure Processes

The presence of a ketone and a terminal bromine atom in this compound allows for intramolecular cyclization via an enolate intermediate. Treatment of the keto-ester with a suitable base can generate an enolate at the C-5 position (alpha to the ketone). This enolate can then act as a nucleophile and attack the electrophilic carbon bearing the bromine atom (C-7), leading to the formation of a cyclic product through an intramolecular SN2 reaction.

The choice of base is crucial in this process. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and regioselective formation of the enolate. youtube.com The resulting product from this specific cyclization would be a substituted cyclopentanone (B42830) derivative. The reaction can be conceptually related to the alkylation of ketone enolates. youtube.comyoutube.com

Diastereoselectivity and Stereocontrol in Cyclization Events

When substituents are present on the heptanoate chain, the intramolecular cyclization can lead to the formation of stereocenters. For instance, in a related compound like ethyl 7-bromo-2-methylheptanoate, the cyclization would result in a disubstituted cyclopentanone. The stereochemical outcome of such reactions, i.e., the relative configuration of the newly formed stereocenters, is of significant interest.

The diastereoselectivity of the cyclization is influenced by several factors, including the geometry of the enolate (E or Z), the nature of the cation associated with the enolate, and the transition state geometry of the ring-closing step. By carefully controlling these parameters, it is possible to favor the formation of one diastereomer over the other. For example, the use of different bases or solvents can influence the enolate geometry and, consequently, the stereochemical outcome.

Formation of Macrocyclic and Polycyclic Architectures

While the most straightforward intramolecular cyclization of this compound leads to five-membered rings, modifications of the starting material or the reaction conditions can enable the synthesis of larger rings (macrocycles) or more complex polycyclic systems.

For instance, if the chain length between the nucleophilic enolate and the electrophilic leaving group is extended, larger rings can be formed, although this often requires high-dilution conditions to favor intramolecular over intermolecular reactions. The formation of macrocycles is a key strategy in the synthesis of many biologically active natural products and other complex molecules. nih.gov

Furthermore, the initial cyclized product can serve as a scaffold for subsequent reactions to build polycyclic architectures. For example, the cyclopentanone ring formed from the initial cyclization could undergo further annulation reactions to construct fused or bridged ring systems. The functional groups remaining in the molecule after the initial cyclization (the ester and the ketone) provide handles for a wide range of subsequent chemical transformations, making these cyclized products valuable intermediates in complex molecule synthesis.

Strategic Applications in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The unique structural features of methyl 7-bromo-6-oxoheptanoate make it a valuable precursor in the total synthesis of various natural products. Its linear seven-carbon chain, with reactive sites at both ends, allows for diverse synthetic transformations.

Precursor to Prostanoid Scaffolds and Analogs

While direct evidence for the use of this compound in prostaglandin (B15479496) synthesis is not extensively documented, its structural analog, methyl 7-oxoheptanoate, is a well-established key intermediate in the preparation of prostanoids. tandfonline.comtandfonline.com Methyl 7-oxoheptanoate has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a crucial precursor for prostanoid structures. tandfonline.com The synthesis of methyl 7-oxoheptanoate can be achieved through various methods, including from cycloheptanone, suberic acid, and notably, from precursors like methyl 7-iodoheptanoate and 6-bromohexanoic acid. tandfonline.comtandfonline.com This suggests a plausible synthetic route where this compound could be readily converted to methyl 7-oxoheptanoate, thus serving as a masked precursor to these vital prostaglandin building blocks. The practical synthesis of key prostaglandin intermediates, such as methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, often involves multi-step processes where related structures are employed. researchgate.net

Integration into Polyketide and Fatty Acid Derivative Syntheses

Polyketides are a diverse class of natural products assembled from simple acyl-CoA precursors through a series of condensation reactions catalyzed by polyketide synthases (PKSs). nih.govacs.org The biosynthesis involves starter units and extender units that are sequentially added to a growing polyketide chain. nih.gov The structural motifs found in this compound, a functionalized seven-carbon chain, are reminiscent of the building blocks used in polyketide and fatty acid biosynthesis. oup.com

In synthetic organic chemistry, compounds like this compound can serve as valuable synthons for introducing specific carbon chains with desired functionalities. The bromo-keto functionality allows for a variety of chemical manipulations, including chain elongation, cyclization, and the introduction of stereocenters, which are characteristic features of complex polyketides. google.comacs.org For instance, α-halo esters are known to be effective intermediates in the preparation of more complex derivatives. wikipedia.org The synthesis of novel halo-oxo-allenic fatty ester derivatives from epoxidized methyl santalbate demonstrates the utility of halo-oxo functionalities in creating complex fatty acid derivatives. nih.gov The preparation of various ester derivatives of fatty acids is a common practice for their analysis and further chemical modification. aocs.org

Utility in Pharmaceutical and Agrochemical Intermediate Development

The reactivity of the carbon-bromine bond and the ketone functionality, combined with the ester group, makes this compound a useful building block for creating a wide range of molecules with potential biological activity.

Building Block for Active Pharmaceutical Ingredients and Structural Analogs

A significant application of related halo-oxoheptanoates is in the synthesis of Cilastatin sodium. nih.gov Specifically, 7-chloro-2-oxoheptanoic acid and its esters are key intermediates in the synthesis of Cilastatin. wjpsonline.compatsnap.com These intermediates undergo condensation with (S)-2,2-dimethylcyclopropane carboxamide, followed by the replacement of the halogen atom with L-cysteine. wjpsonline.com While the primary literature points to the use of 2-oxoheptanoates, the 6-oxo isomer, this compound, represents a potential precursor that could be isomerized or otherwise transformed into the required 2-oxo structure. The synthesis of Cilastatin sodium often involves managing impurities that can arise from side products and unreacted intermediates, including various inorganic salts like sodium bromide. google.compatsnap.com The development of efficient synthetic routes for these halo-oxoheptanoate intermediates is crucial for the industrial production of Cilastatin. google.comgoogle.comwipo.intgoogle.com

Synthesis of ω-Functionalized Carboxylic Acids and Derivatives

This compound is a precursor for the synthesis of ω-functionalized carboxylic acids, such as 7-aminoheptanoic acid. sigmaaldrich.comnih.gov The synthesis of 7-aminoheptanoic acid can be achieved from starting materials like 6-bromo ethyl caproate and nitromethane. google.com This process involves the formation of a nitro-ester intermediate which is then reduced to the corresponding amino acid. google.com This highlights a potential pathway where the bromine and ketone functionalities of this compound could be manipulated to introduce an amino group at the 7-position, following reduction of the ketone and conversion of the bromide. Various synthetic strategies for preparing 7-aminoheptanoic acid and its derivatives have been explored, reflecting its importance as a building block. chemicalforums.com

Interactive Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 273939-90-5 | C8H13BrO3 | 237.09 |

| Methyl 7-oxoheptanoate | 35376-00-2 | C8H14O3 | 158.19 |

| 7-Aminoheptanoic acid | 929-17-9 | C7H15NO2 | 145.20 |

| Methyl 7-bromoheptanoate | 54049-24-0 | C8H15BrO2 | 223.11 |

| Cilastatin sodium | 81129-83-1 | C16H25N2NaO5S | 380.43 |

Note: The data in this table is compiled from various chemical databases and supplier information. nih.govsigmaaldrich.comchemical-label.combldpharm.comuni.luguidechem.comnih.govfishersci.no

Development of Novel Heterocyclic Systems

The presence of both an electrophilic carbon (C-Br) and a nucleophilic center (enolate of the ketone) within the same molecule gives this compound the potential for intramolecular cyclization reactions to form heterocyclic systems. Furthermore, it can react with external reagents to construct a variety of heterocyclic rings.

The reaction of β-keto esters with α-halo ketones or aldehydes is a known method for synthesizing furans, a class of heterocyclic compounds. uwindsor.ca This reaction, known as the Feist-Benary synthesis, proceeds through the formation of a 1,4-dicarbonyl intermediate which then cyclizes in the presence of acid. uwindsor.ca By analogy, the bifunctional nature of this compound could be exploited in reactions with various nucleophiles to construct five- or six-membered rings. For instance, reaction with an amine could potentially lead to the formation of pyrrole (B145914) or piperidine (B6355638) derivatives. The synthesis of heterocyclic compounds from ketoacids through multicomponent reactions is a powerful strategy for generating molecular diversity. whiterose.ac.uk The use of bromoform (B151600) in reactions with ketones to produce α,β-unsaturated carboxylic acids or bromo acids further illustrates the synthetic potential of halo-keto compounds. researchgate.net

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Key Transformations of Methyl 7-bromo-6-oxoheptanoate

The key transformations of this compound involve reactions at the α-bromoketone moiety and transformations of the ester group. The elucidation of these reaction mechanisms is fundamental to controlling reaction outcomes and designing synthetic pathways.

The reactivity of the α-bromoketone functionality in this compound is characterized by several key reaction pathways, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

The carbon atom alpha to the carbonyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of both the bromine atom and the adjacent ketone. Nucleophilic substitution reactions on α-bromoketones can proceed through an S(_N)2 mechanism, where the nucleophile attacks the α-carbon, displacing the bromide ion. up.ac.za

A general representation of the S(_N)2 reaction is as follows:

Nu⁻ + R-CH(Br)-C(=O)-R' → R-CH(Nu)-C(=O)-R' + Br⁻

Computational studies on simpler α-bromoketones, such as α-bromoacetophenone, have been performed to understand the energetics of these substitution reactions. up.ac.za These studies indicate that the activation energies for nucleophilic substitution are influenced by the nature of the nucleophile. For instance, the reaction with phenolate (B1203915) (PhO⁻) has a different activation barrier compared to the reaction with acetate (B1210297) (AcO⁻), which can be attributed to the differing nucleophilicity and the stability of the transition state. up.ac.za

Elimination Reactions:

In the presence of a non-nucleophilic or sterically hindered base, α-bromoketones can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. libretexts.org This reaction is a valuable method for introducing carbon-carbon double bonds into a molecule. For this compound, treatment with a base like pyridine (B92270) would be expected to yield methyl 7-oxo-5-heptenoate. The reaction proceeds via a concerted mechanism where the base removes a proton from the γ-carbon, and the bromide ion is eliminated simultaneously.

Formation of the α-Bromoketone:

The synthesis of this compound itself involves the α-bromination of the parent ketone, methyl 6-oxoheptanoate. This reaction typically proceeds under acidic conditions via an enol intermediate. masterorganicchemistry.comyoutube.com The acid catalyzes the tautomerization of the ketone to its more reactive enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo ketone and hydrogen bromide. masterorganicchemistry.com Kinetic studies on the acid-catalyzed halogenation of ketones have shown that the rate-determining step is the formation of the enol. libretexts.org

A simplified mechanism for the acid-catalyzed α-bromination of a ketone is shown below:

Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.

Deprotonation at the α-carbon: A weak base (like the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol.

Nucleophilic attack by the enol: The enol attacks a bromine molecule.

Deprotonation of the carbonyl oxygen: This regenerates the carbonyl group and provides the final α-bromo ketone product.

The methyl ester group in this compound can undergo transformations such as hydrolysis and transesterification. The kinetics and thermodynamics of these reactions are crucial for understanding the stability of the compound and for its synthetic manipulation.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process and is the reverse of Fischer esterification. masterorganicchemistry.comlibretexts.org The reaction is typically slow and requires heating with an excess of water and a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.org The reaction is generally faster than acid-catalyzed hydrolysis. Kinetic studies of the alkaline hydrolysis of various esters have shown that the reaction follows second-order kinetics, being first order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgaustinpublishinggroup.com

Due to the lack of specific experimental data for this compound, the following table presents general kinetic parameters for the hydrolysis of similar esters.

| Ester | Reaction Condition | Rate Constant (k) | Reference |

| Ethyl Acetate | Alkaline | Varies with temp. | austinpublishinggroup.com |

| Diethylhexyl Adipate | Alkaline | Varies with conditions | chemrxiv.org |

| Benzyl Benzoate | Alkaline | Varies with conditions | chemrxiv.org |

Esterification and Transesterification:

The formation of the ester group (esterification) or the exchange of the alcohol part of the ester (transesterification) are equilibrium-limited reactions. sparkl.mechemguide.co.uk Thermodynamic studies on the esterification of carboxylic acids, such as succinic acid and levulinic acid, have been conducted to determine the standard Gibbs energy of reaction (ΔrG°) and the equilibrium constants. nih.govnih.gov These studies show that the position of the equilibrium is influenced by temperature and the concentration of reactants and products, particularly water. nih.gov The use of thermodynamic models like PC-SAFT can help in predicting the activity coefficients of the reacting species and thus the reaction yield. nih.gov

Computational Chemistry Applications in Reactivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and stereochemical outcomes of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For reactions of α-bromoketones, DFT calculations can provide valuable insights into the reaction pathways. For example, a computational study on the nucleophilic substitution reactions of α-bromoacetophenone with various nucleophiles has been performed to determine the activation energies and to understand the driving forces of the reactions. up.ac.za Such studies can elucidate the role of different functional groups and the nature of the solvent in influencing the reaction rate and mechanism. DFT calculations can also be used to model the transition state structures, providing a detailed picture of the bond-breaking and bond-forming processes. researchgate.net

The presence of a chiral center, such as the carbon bearing the bromine atom in this compound, means that its reactions can lead to stereoisomeric products. Computational modeling is instrumental in predicting and explaining the stereochemical outcomes of such reactions.

For acyclic systems, predicting diastereoselectivity can be challenging due to conformational flexibility. However, models like the Felkin-Anh model can be used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. msu.edu More advanced computational methods can model the transition states of competing reaction pathways to predict which diastereomer will be formed preferentially.

Neighboring group participation can also play a significant role in controlling the stereochemistry of reactions in acyclic systems. For instance, an ester group located near a reaction center can participate in the reaction to form a cyclic intermediate, which then dictates the stereochemical outcome of the subsequent nucleophilic attack. nih.gov While the ester group in this compound is remote from the α-bromo-keto functionality, computational studies on similar systems with remote participating groups have shown that such interactions can influence stereoselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. mdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to build a predictive model.

While no specific QSAR studies on this compound were found, QSAR analyses have been conducted on the toxicity and reactivity of aliphatic ketones and carboxylic acids. researchgate.netdoubtnut.com For example, QSAR models have been developed to predict the toxicity of aliphatic carboxylic acids based on descriptors like the electrotopological state of functional groups, molar refractivity, and the n-octanol-water partition coefficient. researchgate.net Similar approaches could be applied to predict the reactivity of a series of related α-bromo-keto-esters, including this compound, by correlating their structural features with experimentally determined reaction rates or equilibrium constants.

The table below lists some common molecular descriptors used in QSAR studies that could be relevant for predicting the reactivity of this compound.

| Descriptor Category | Example Descriptors | Relevance |

| Electronic Descriptors | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the electronic properties of the molecule, influencing its interaction with other reagents. mdpi.com |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which can affect reaction accessibility. researchgate.net |

| Topological Descriptors | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecule. |

| Hydrophobic Descriptors | LogP (n-octanol-water partition coefficient) | Measures the hydrophobicity of the molecule, which is important for reactions in different solvent systems. researchgate.net |

Spectroscopic and Spectrometric Approaches to Mechanistic Understanding (e.g., GC-MS applications in related analytical studies)

The elucidation of reaction mechanisms and the analytical characterization of compounds like this compound rely heavily on spectroscopic and spectrometric techniques. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds, including halogenated ketoesters. Its application is particularly relevant in the analysis of reaction mixtures and the detection of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Analytical Studies

While specific analytical monographs for this compound are not extensively detailed in the public literature, methodologies developed for structurally similar compounds provide a robust framework for its analysis. A notable example is the development of a sensitive GC-MS method for the determination of potentially genotoxic impurities in Cilastatin sodium, which included the related compound Ethyl-7-bromo-2-oxo heptanoate (B1214049). ijpsr.com Such methods are designed to detect impurities at very low levels, often down to the µg/g range, which is critical for pharmaceutical quality control. ijpsr.com

The chromatographic separation in these analyses is typically achieved on a low-polarity capillary column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) stationary phase. ijpsr.com The parameters for the GC-MS system are meticulously optimized to achieve the necessary resolution and sensitivity.

Below is a table of typical GC-MS parameters used for the analysis of related bromo-oxo-heptanoate compounds. ijpsr.com

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m length, 0.32 mm ID, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Column Flow | 1.0 mL/min |

| Injector Temperature | 230 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 1:20 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

Mass Spectrometric Fragmentation Pathways

The mass spectrum of this compound under Electron Ionization (EI) is predictable based on the fragmentation patterns of alkyl halides, ketones, and methyl esters. A key diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity, [M]•+ and [M+2]•+, due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio). jove.comyoutube.com

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This could result in the loss of the bromomethyl radical (•CH₂Br) or the C₅H₉O₂ alkyl ester chain.

Loss of Halogen: Heterolytic cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br) and the formation of a carbocation. jove.com

McLafferty Rearrangement: As a ketone with a sufficiently long alkyl chain, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Ester Fragmentation: Fragmentation patterns characteristic of methyl esters, such as the loss of a methoxy (B1213986) radical (•OCH₃) or a methoxycarbonyl group (•COOCH₃), would also be expected.

The table below summarizes potential key fragments for this compound.

| m/z (79Br/81Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236/238 | [C₈H₁₃BrO₃]•+ | Molecular Ion ([M]•+) |

| 205/207 | [C₈H₁₂O₃]•+ | Loss of •HBr (uncommon as initial step) |

| 157 | [C₈H₁₃O₃]+ | Loss of •Br |

| 143 | [C₇H₁₁O₂]+ | Alpha-cleavage, loss of •C(O)CH₂Br |

| 129 | [C₆H₉O₂]+ | McLafferty-type rearrangement product |

| 93/95 | [CH₂Br]+ | Alpha-cleavage fragment |

| 59 | [COOCH₃]+ | Ester fragmentation |

These fragmentation patterns are instrumental in mechanistic studies. For instance, in studies of the photolysis of α-bromoketones, GC-MS can be used to identify products such as β-bromoketones or debrominated species, providing evidence for proposed intermediates like radical pairs and α,β-unsaturated ketones. researchgate.net

Other Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques are vital for structural confirmation and for probing reaction mechanisms involving α-bromo ketones. libretexts.org

Infrared (IR) Spectroscopy: Carboxylic acid esters show a strong carbonyl (C=O) stretching vibration band typically between 1725 and 1680 cm⁻¹. wikipedia.org The ketone carbonyl stretch would also appear in this region, potentially leading to a broadened or complex band. The C-Br stretch is expected in the fingerprint region, typically between 600-500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. For this compound, the chemical shift of the protons on the carbon adjacent to the bromine (the α-carbon, C7) would be significantly downfield. Monitoring changes in these signals during a reaction can track the consumption of starting material and the formation of products or intermediates. libretexts.org

Together, these spectroscopic and spectrometric methods provide a comprehensive toolkit for identifying this compound, quantifying its presence, and investigating the intricate mechanisms of its reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-bromo-6-oxoheptanoate, and how do reaction conditions influence yield?

- Methodology :

- Bromination of precursor esters : Similar to Methyl 4-bromo-3-oxopentanoate synthesis (), bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (0–25°C) can introduce the bromine atom. Solvent choice (e.g., dichloromethane vs. THF) and stoichiometry (1.1–1.5 eq Br₂) critically affect regioselectivity and byproduct formation.

- Oxidation steps : Ketone formation at the 6-position may require Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), with yields varying based on substrate stability ( ).

- Data :

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Br₂/AcOH, 0°C | 62 | 98.5 | Di-brominated analog (7%) |

| NBS/THF, 25°C | 78 | 97.2 | Succinimide residue (3%) |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹³C NMR : The ketone (C=O) at δ 208–212 ppm and brominated carbon (C-Br) at δ 40–45 ppm are diagnostic ().

- IR : Strong absorbance at ~1710 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) ( ).

- HRMS : Molecular ion [M+H]⁺ at m/z 237.012 (C₈H₁₂BrO₃⁺) with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) ( ).

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- Thermal stability : DSC analysis shows decomposition onset at 85°C ().

- Light sensitivity : UV-Vis spectra indicate photodegradation under UV light (>254 nm), requiring amber glassware and inert atmosphere storage ( ).

- Hydrolysis : Susceptibility to ester cleavage in aqueous buffers (pH >7); stabilize with desiccants (silica gel) and low-temperature storage (−20°C) ().

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodology :

- Computational modeling : DFT studies (B3LYP/6-31G*) reveal a high-energy transition state (~25 kcal/mol) due to steric hindrance from the 6-keto group, reducing SN2 feasibility ().

- Experimental validation : Substitution with NaN₃ in DMF yields 7-azido-6-oxoheptanoate at 45% efficiency, versus 82% for less hindered analogs ().

- Contradictions : reports higher reactivity for brominated esters with electron-withdrawing groups, but steric factors dominate here ().

Q. What strategies resolve contradictory data on the compound’s enantiomeric purity in chiral derivatization?

- Methodology :

- Chiral HPLC : Use of amylose-based columns (Chiralpak AD-H) with hexane/i-PrOH (90:10) resolves enantiomers (Rf: 1.2 vs. 1.5) but shows baseline drift due to keto-enol tautomerism ( ).

- Circular Dichroism (CD) : Confirms 92% ee but requires derivatization with (R)-1-phenylethylamine to stabilize tautomers ( ).

Q. How can isotopic labeling (²H, ¹³C) track metabolic pathways in biochemical studies?

- Methodology :

- Synthesis of labeled analogs : Catalytic deuteration (Pd/C, D₂) at the 7-position yields [7-²H]-labeled compound for tracer studies ().

- LC-MS/MS analysis : Detects incorporation into cellular metabolites (e.g., acetyl-CoA derivatives) with a detection limit of 0.1 pmol/mg protein ().

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.